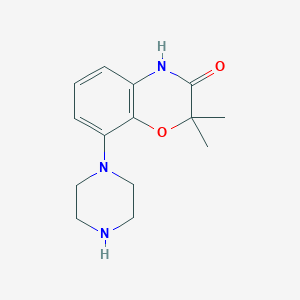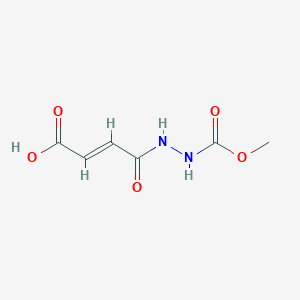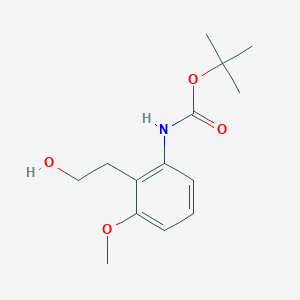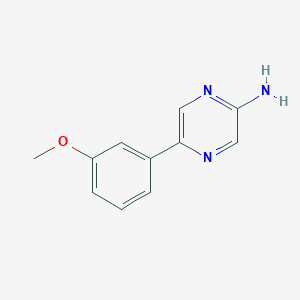
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate
Overview
Description
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a 3,4-dichlorobenzyl group, and a carbamate functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Carbamate Group: The final step involves the reaction of the substituted piperidine with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced under appropriate conditions to yield the corresponding amine derivatives.
Substitution: The 3,4-dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate can be compared with other piperidine derivatives such as:
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylamine: Similar structure but lacks the carbamate group.
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylmethanol: Similar structure but has a hydroxyl group instead of the carbamate group.
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylacetate: Similar structure but has an acetate group instead of the carbamate group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(18)15(19)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZURFUQMFTUBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)

![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)



![Methyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B3125633.png)
![2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B3125648.png)
![4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride](/img/structure/B3125649.png)
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)

![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)
